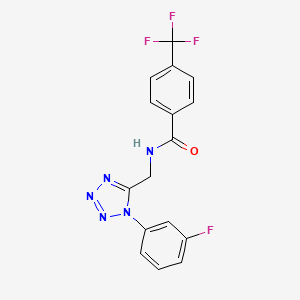

N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-4-(trifluoromethyl)benzamide

Description

N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-4-(trifluoromethyl)benzamide is a synthetic small molecule characterized by a tetrazole core substituted with a 3-fluorophenyl group, linked via a methylene bridge to a benzamide scaffold bearing a trifluoromethyl (-CF₃) group at the para position.

Properties

IUPAC Name |

N-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]-4-(trifluoromethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11F4N5O/c17-12-2-1-3-13(8-12)25-14(22-23-24-25)9-21-15(26)10-4-6-11(7-5-10)16(18,19)20/h1-8H,9H2,(H,21,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVCZUOCGFOVWDT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)N2C(=NN=N2)CNC(=O)C3=CC=C(C=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11F4N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-4-(trifluoromethyl)benzamide” typically involves multiple steps:

Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide under acidic conditions.

Attachment of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.

Formation of the Benzamide Moiety: The benzamide moiety can be synthesized by reacting the corresponding acid chloride with an amine.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the tetrazole ring.

Reduction: Reduction reactions may target the nitro groups if present.

Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups.

Scientific Research Applications

Chemistry: Used as a building block for more complex molecules.

Biology: Studied for its potential interactions with biological targets.

Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.

Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of “N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-4-(trifluoromethyl)benzamide” involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Tetrazole-Containing Analogues

a. 5-(1-(4-(Trifluoromethyl)phenyl)-1H-tetrazol-5-yl)quinolin-8-ol (Compound 6, )

- Structure: Shares the tetrazole core linked to a para-substituted aryl group (4-CF₃-phenyl) but differs in the quinoline scaffold.

- Synthesis : Synthesized via multi-step reactions involving carboxamide intermediates and imidoyl chlorides, contrasting with the target compound’s likely click chemistry or condensation-based synthesis .

- Application: Implied to have antimicrobial or anticancer activity due to the quinoline moiety, a common pharmacophore in such agents.

b. Cpd-1 ()

- Structure : 4-(2-Methyl-4-(1H-tetrazol-5-yl)butan-2-yl)-N-(6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)benzamide.

- Key Differences : Incorporates an imidazopyridine ring instead of a fluorophenyl-tetrazole.

Benzamide Derivatives

a. Flutolanil ()

- Structure : N-(3-(1-Methylethoxy)phenyl)-2-(trifluoromethyl)benzamide.

- Comparison : Lacks the tetrazole moiety but shares the trifluoromethyl-benzamide core.

- Application : Used as a fungicide, highlighting the role of the CF₃ group in enhancing lipophilicity and bioactivity .

b. CDPPB ()

- Structure: 3-Cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide.

- Key Differences: Replaces tetrazole with a pyrazole ring and includes a cyano substituent.

- Activity : Metabotropic glutamate receptor (mGluR5) positive allosteric modulator, demonstrating the versatility of benzamide derivatives in central nervous system targeting .

Fluorophenyl-Containing Compounds

a. DFB ()

- Structure : [(3-Fluorophenyl)methylene]hydrazone-3-fluorobenzaldehyde.

- Comparison : Features a fluorophenyl group but lacks the tetrazole and benzamide motifs.

- Application: Potential use in receptor binding studies due to fluorinated aromatic systems .

b. Compound in

- Structure : 1-[(3-Fluorophenyl)methyl]-5-(4-methylbenzamido)-N-[4-(trifluoromethyl)phenyl]-1H-indole-2-carboxamide.

- Key Differences : Incorporates an indole scaffold instead of tetrazole.

- Relevance : Highlights the prevalence of trifluoromethylphenyl groups in bioactive molecules, particularly in enhancing metabolic stability .

Comparative Analysis Table

Key Research Findings

- Role of Trifluoromethyl Groups : The 4-CF₃ substitution in the benzamide scaffold is a recurring feature in bioactive compounds, enhancing membrane permeability and resistance to oxidative metabolism .

- Tetrazole Utility : Tetrazole rings, as seen in the target compound and Cpd-1, are bioisosteres for carboxylic acids, improving metabolic stability and binding affinity in kinase inhibitors .

- Synthetic Flexibility : Compounds like those in and demonstrate the adaptability of click chemistry and condensation reactions in constructing complex heterocycles .

Biological Activity

N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-4-(trifluoromethyl)benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological effects, mechanisms of action, and applications in various fields.

The compound can be synthesized through several key steps:

- Formation of the Tetrazole Ring : The synthesis typically begins with the cycloaddition of an azide and a nitrile compound, such as 3-fluorobenzonitrile, using a catalyst like zinc chloride.

- Introduction of the Acetamide Group : The tetrazole derivative is alkylated with bromoacetamide under basic conditions to yield the desired compound.

Chemical Structure :

- Molecular Formula: C16H14F4N4O

- CAS Number: 921166-86-1

2.1 Anticancer Activity

Research indicates that compounds containing tetrazole rings exhibit significant anticancer properties. The tetrazole moiety is known to enhance the interaction with biological targets, potentially leading to apoptosis in cancer cells. For instance, related compounds have shown IC50 values in the low micromolar range against various cancer cell lines .

Table 1: Anticancer Activity of Related Compounds

| Compound | Cell Line Tested | IC50 (µM) |

|---|---|---|

| Compound A | HCT-15 (Colon cancer) | 12.07 |

| Compound B | NCI-H23 (Lung cancer) | 0.08 |

| N-(4-(N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)sulfamoyl)phenyl)acetamide | Jurkat (Leukemia) | TBD |

2.2 Antimicrobial Properties

In addition to anticancer effects, this compound has been investigated for its antimicrobial activity. The presence of the trifluoromethyl group is believed to enhance lipophilicity, improving cell membrane penetration and biological efficacy against microbial strains .

The mechanism through which this compound exerts its biological effects involves:

- Target Interaction : The compound may interact with specific enzymes or receptors, modulating their activity. The tetrazole ring mimics certain biological structures, allowing it to bind effectively at active sites .

- Induction of Apoptosis : In cancer cells, it may induce apoptosis through pathways involving tubulin polymerization inhibition and cell cycle arrest at the G2/M phase .

4. Case Studies

Several studies have highlighted the efficacy of this compound in preclinical settings:

- Study A : Evaluated the compound's effect on Jurkat cells, showing significant cytotoxicity compared to standard treatments.

- Study B : Investigated its antimicrobial properties against Staphylococcus aureus, demonstrating effective inhibition at low concentrations.

5. Applications in Research and Industry

The unique structural features of this compound make it a valuable scaffold for drug development:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.